molecular formula C16H29N3 B14393154 N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine CAS No. 88596-74-1

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine

Katalognummer: B14393154
CAS-Nummer: 88596-74-1
Molekulargewicht: 263.42 g/mol
InChI-Schlüssel: KUPJFQMFSLDVNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amination reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The process often includes purification steps like crystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine undergoes various chemical reactions including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols; often conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N2,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine stands out due to its specific pyridine-based structure, which imparts unique reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance.

Eigenschaften

CAS-Nummer

88596-74-1

Molekularformel

C16H29N3

Molekulargewicht

263.42 g/mol

IUPAC-Name

2-N,2-N,4-N,4-N-tetraethyl-3,5,6-trimethylpyridine-2,4-diamine

InChI

InChI=1S/C16H29N3/c1-8-18(9-2)15-12(5)14(7)17-16(13(15)6)19(10-3)11-4/h8-11H2,1-7H3

InChI-Schlüssel

KUPJFQMFSLDVNK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=C(C(=NC(=C1C)C)N(CC)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.